molecular formula C19H21BrN2O3S B216191 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

カタログ番号 B216191
分子量: 437.4 g/mol
InChIキー: MPFYQTNOKAPAGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide, also known as BMS-582949, is a selective and potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a receptor tyrosine kinase that is expressed on the surface of hematopoietic stem cells and is involved in the regulation of cell proliferation, differentiation, and survival. The overexpression or mutation of FLT3 has been associated with the development of various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

作用機序

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide works by binding to the ATP-binding site of the FLT3 receptor and inhibiting its activity. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. Inhibition of FLT3 signaling can induce apoptosis in FLT3-mutated cells and inhibit the growth and proliferation of leukemia cells.
Biochemical and Physiological Effects
3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been shown to have potent antileukemic activity in vitro and in vivo. In preclinical studies, 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been shown to induce apoptosis in FLT3-mutated cell lines and inhibit the growth and proliferation of leukemia cells. Clinical trials have also shown that 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide can induce remission in some patients with FLT3-mutated AML. However, the drug has also been associated with several adverse effects, including myelosuppression, gastrointestinal toxicity, and cardiovascular toxicity.

実験室実験の利点と制限

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is a potent and selective inhibitor of FLT3 and has been extensively studied for its potential use in the treatment of FLT3-driven hematological malignancies. The drug has been shown to have potent antileukemic activity in vitro and in vivo, and clinical trials have shown that it can induce remission in some patients with AML. However, the drug has also been associated with several adverse effects, and its efficacy in clinical trials has been mixed.
List of

将来の方向性

1. Combination therapy: 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide may be more effective when used in combination with other drugs that target FLT3 or other signaling pathways involved in leukemia.
2. Biomarker identification: The identification of biomarkers that predict response to 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide may help to improve patient selection and treatment outcomes.
3. Alternative dosing schedules: Alternative dosing schedules may help to reduce the toxicity associated with 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide while maintaining its efficacy.
4. Development of second-generation inhibitors: The development of second-generation FLT3 inhibitors with improved potency and selectivity may help to overcome the limitations of 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide.
5. Identification of resistance mechanisms: The identification of resistance mechanisms to 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide may help to develop strategies to overcome drug resistance and improve treatment outcomes.

合成法

The synthesis of 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide involves several steps, including the reaction of 4-(4-methylpiperidin-1-yl)aniline with 3-bromobenzoyl chloride to form 3-bromo-N-(4-(4-methylpiperidin-1-yl)phenyl)benzamide. This intermediate is then reacted with sulfonyl chloride to form the final product, 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide.

科学的研究の応用

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been extensively studied for its potential use in the treatment of FLT3-driven hematological malignancies. Preclinical studies have shown that 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is a potent inhibitor of FLT3 and can induce apoptosis in FLT3-mutated cell lines. Clinical trials have also been conducted to evaluate the safety and efficacy of 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide in patients with AML and ALL. Although the results of these trials have been mixed, 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide remains a promising therapeutic option for FLT3-driven hematological malignancies.

特性

製品名

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

分子式

C19H21BrN2O3S

分子量

437.4 g/mol

IUPAC名

3-bromo-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C19H21BrN2O3S/c1-14-9-11-22(12-10-14)26(24,25)18-7-5-17(6-8-18)21-19(23)15-3-2-4-16(20)13-15/h2-8,13-14H,9-12H2,1H3,(H,21,23)

InChIキー

MPFYQTNOKAPAGL-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

正規SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。